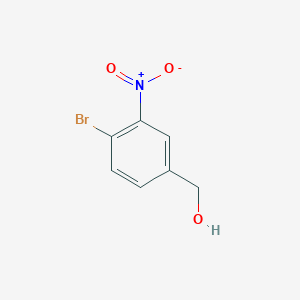

1-(2-Hydroxy-4-nitrophenyl)ethanone

Descripción general

Descripción

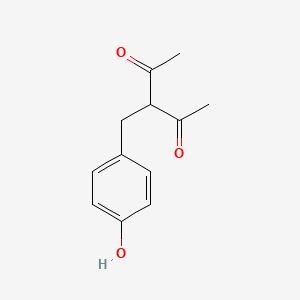

1-(2-Hydroxy-4-nitrophenyl)ethanone is a compound that features both hydroxy and nitro functional groups attached to a phenyl ring, which is further connected to an ethanone moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and physical properties, as well as potential hydrogen bonding motifs due to the hydroxy group.

Synthesis Analysis

The synthesis of related nitrophenyl ethanone compounds involves the condensation of appropriate aldehydes with nitromethane, followed by selective reduction processes. For instance, a racemic mixture of 1-nitro-2-(p-hydroxyphenyl)ethane was synthesized from 1-nitro-2-(p-hydroxyphenyl)ethene, which in turn was obtained by condensation of p-hydroxybenzaldehyde with nitromethane . This method could potentially be adapted for the synthesis of 1-(2-hydroxy-4-nitrophenyl)ethanone by choosing the correct starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(2-hydroxy-4-nitrophenyl)ethanone has been studied using X-ray diffraction techniques. For example, the charge density analysis of 1-(2-hydroxy-5-nitrophenyl)ethanone revealed details of intra- and intermolecular bonding features, including the extent of pi-delocalization throughout the molecule . Such analyses are crucial for understanding the electronic structure and reactivity of the compound.

Chemical Reactions Analysis

The chemical reactivity of nitrophenyl ethanones can be diverse. For example, the reaction of a nitrophenyl triazol with hydroxylamine hydrochloride resulted in the formation of an oxime derivative . This suggests that 1-(2-hydroxy-4-nitrophenyl)ethanone could also undergo similar nucleophilic addition reactions, potentially leading to the formation of new heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-hydroxy-4-nitrophenyl)ethanone can be inferred from related compounds. For instance, the crystal and molecular structure analysis of a related pyrimidinone derivative synthesized from 1-(2-hydroxyphenyl)-2-nitroethanone indicated that the molecule crystallizes in the monoclinic crystal class . Additionally, the synthesis and characterization of alkoxylated 2-hydroxybenzophenones provided insights into the intramolecular hydrogen bond formation and the non-planar nature of the benzophenone skeletons . These studies suggest that 1-(2-hydroxy-4-nitrophenyl)ethanone may also exhibit similar structural features and hydrogen bonding patterns.

Aplicaciones Científicas De Investigación

Charge Density Analysis

1-(2-Hydroxy-5-nitrophenyl)ethanone has been analyzed using high-resolution X-ray and neutron diffraction data. This research, focusing on the total experimental charge density and multipole refinement, reveals detailed insights into intra- and intermolecular bonding features, including pi-delocalization within the molecule (Hibbs, Overgaard, & Piltz, 2003).

Phase Equilibrium Research

Studies on ternary phase equilibrium for derivatives of 1-(2-Hydroxy-4-nitrophenyl)ethanone in various solvents have been conducted. These include 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone, providing crucial data for isothermal ternary phase diagrams, significant in separating mixtures of these compounds (Li et al., 2019).

Antibacterial Activity

The synthesis of thiosemicarbazones from 1-[(2'-hydroxy-4'-isopropoxy-5'-nitrophenyl)-ethanonc] has been explored. These compounds have been screened for antibacterial activity against various bacterial strains, showing appreciable activity in some cases (Parekh & Desai, 2006).

Synthesis of Novel Compounds

Research into the synthesis of various novel compounds, such as imidazolidin-2-ones and Schiff bases, using derivatives of 1-(2-Hydroxy-4-nitrophenyl)ethanone, has been documented. These studies contribute to the understanding of compound structures and potential applications in various fields (Shtamburg et al., 2019; Raza et al., 2021).

Development of Protecting Groups

The compound has been used in the development of new base-labile carboxyl protecting groups, contributing significantly to the synthesis of complex organic molecules (Robles, Pedroso, & Grandas, 1993).

Synthesis of Aminobenzo[b]thiophenes

1-(2-Hydroxy-4-nitrophenyl)ethanone derivatives have been used in the efficient synthesis of aminobenzo[b]thiophenes, showcasing the compound's utility in creating valuable chemical structures (Androsov et al., 2010).

Structural and Molecular Studies

The structure of the compound and its derivatives has been extensively studied, contributing valuable information to the field of crystallography and molecular chemistry. This includes investigations into intermolecular interactions and structural conformations (Guo et al., 2009; Wang, Jian, & Ding, 2008).

Mecanismo De Acción

Target of Action

The primary target of 1-(2-Hydroxy-4-nitrophenyl)ethanone is the formation of oximes and hydrazones . This compound, being a ketone, can react with hydroxylamine to form oximes or hydrazine to form hydrazones .

Mode of Action

The oxygen in the compound acts as a nucleophile in competition with nitrogen, but it’s a dead-end process . Reaction with oxygen gives the reversible formation of a hemiketal . Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates . As the ketone gets used up, the hemiketal decomposes in an attempt to maintain the concentration of the ketone .

Biochemical Pathways

The biochemical pathways affected by 1-(2-Hydroxy-4-nitrophenyl)ethanone are primarily those involved in the formation of oximes and hydrazones . The downstream effects of these reactions include the formation of new compounds with different properties, which can have various effects on biological systems.

Result of Action

The result of the action of 1-(2-Hydroxy-4-nitrophenyl)ethanone is the formation of oximes and hydrazones . These compounds can have various effects on cells, depending on their specific properties and the context in which they are formed.

Propiedades

IUPAC Name |

1-(2-hydroxy-4-nitrophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-5(10)7-3-2-6(9(12)13)4-8(7)11/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWXEEAWDJCUKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379600 | |

| Record name | 1-(2-hydroxy-4-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxy-4-nitrophenyl)ethanone | |

CAS RN |

1834-91-9 | |

| Record name | 1-(2-hydroxy-4-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Fluorobicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B3031110.png)

![1,1'-Oxybis[4-(tridecafluorohexyl)benzene]](/img/structure/B3031123.png)